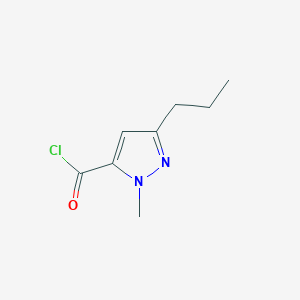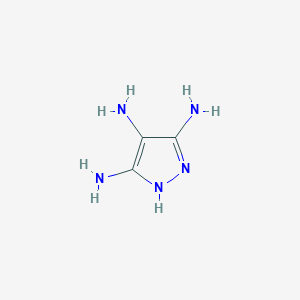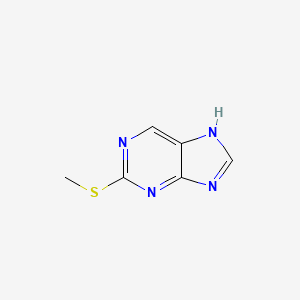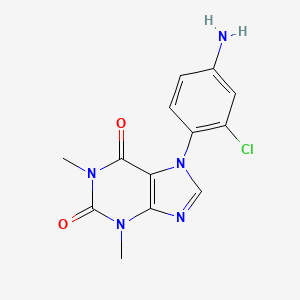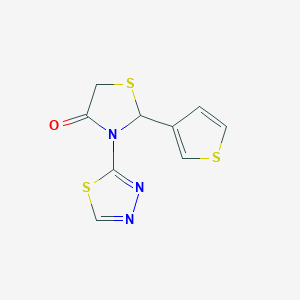
Bis(hexadecanoic acid); propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is an ester derived from palmitic acid and propane-1,2-diol. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
1-Methylethane-1,2-diyl dipalmitate can be synthesized through the esterification of palmitic acid with propane-1,2-diol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
1-Methylethane-1,2-diyl dipalmitate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methylethane-1,2-diyl dipalmitate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: This compound is utilized in the formulation of lipid-based drug delivery systems.
Medicine: It is investigated for its potential use in topical formulations and as an excipient in pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Methylethane-1,2-diyl dipalmitate involves its interaction with biological membranes. As a lipid-based compound, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and bioavailability of active pharmaceutical ingredients .
Vergleich Mit ähnlichen Verbindungen
1-Methylethane-1,2-diyl dipalmitate can be compared with other similar compounds, such as:
Glycerol tripalmitate: Unlike 1-Methylethane-1,2-diyl dipalmitate, glycerol tripalmitate has three palmitic acid ester groups attached to a glycerol backbone.
Ethylene glycol dipalmitate: This compound has two palmitic acid ester groups attached to an ethylene glycol backbone, differing from the propane-1,2-diol backbone of 1-Methylethane-1,2-diyl dipalmitate.
The uniqueness of 1-Methylethane-1,2-diyl dipalmitate lies in its specific esterification pattern and its applications in various fields.
Eigenschaften
Molekularformel |
C35H72O6 |
|---|---|
Molekulargewicht |
588.9 g/mol |
IUPAC-Name |
hexadecanoic acid;propane-1,2-diol |
InChI |
InChI=1S/2C16H32O2.C3H8O2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-3(5)2-4/h2*2-15H2,1H3,(H,17,18);3-5H,2H2,1H3 |
InChI-Schlüssel |
YDTZCLXSYAGDMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


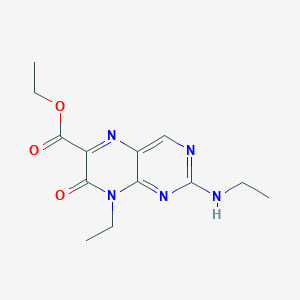
![Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14000271.png)
![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)
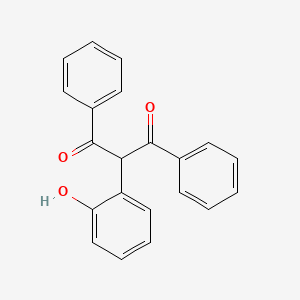
![[(2-amino-7H-purin-6-yl)amino]thiourea](/img/structure/B14000296.png)

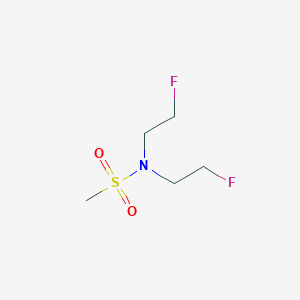
![(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14000320.png)
